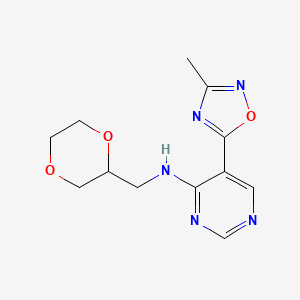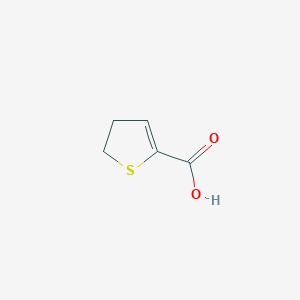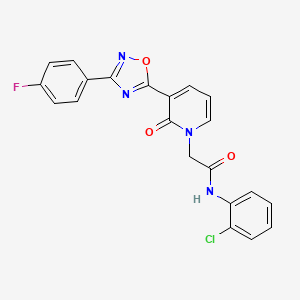![molecular formula C17H22FNO2 B2573855 3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide CAS No. 2177060-03-4](/img/structure/B2573855.png)
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide, also known as Fosdagrocorat, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a glucocorticoid receptor agonist and has been shown to have anti-inflammatory and immunosuppressive properties.
Mécanisme D'action
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet acts as a glucocorticoid receptor agonist, which means it binds to and activates the glucocorticoid receptor. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory cytokines. The compound also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet has been shown to have potent anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while inducing the production of anti-inflammatory cytokines such as IL-10. 3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet has also been shown to inhibit the migration of immune cells to the site of inflammation and reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet is its potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of various diseases. However, the compound has some limitations for lab experiments, including its low solubility in water and its instability under acidic conditions. These limitations can make it challenging to work with the compound in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet. One direction is to further investigate the compound's potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and asthma. Another direction is to study the compound's mechanism of action in more detail, including its effects on various signaling pathways and transcription factors. Additionally, future studies could focus on improving the stability and solubility of the compound to make it more suitable for use in experimental settings.
Méthodes De Synthèse
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorobenzoyl chloride with 7-oxaspiro[3.5]nonane-1-amine, followed by the reaction of the resulting intermediate with 3-(dimethylamino)propionyl chloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamidet has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and asthma. The compound has been shown to have potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c18-14-4-2-1-3-13(14)5-6-16(20)19-15-7-8-17(15)9-11-21-12-10-17/h1-4,15H,5-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWDAOUGSBOOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CCC3=CC=CC=C3F)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2573772.png)



![6-Tert-butyl-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2573779.png)

![N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573781.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B2573782.png)
![(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid](/img/structure/B2573783.png)
![4-Methyl-3-[[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2573788.png)


![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)
![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)